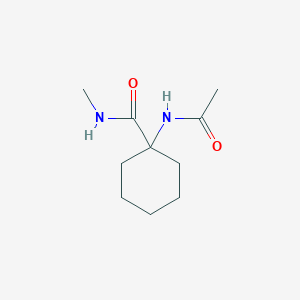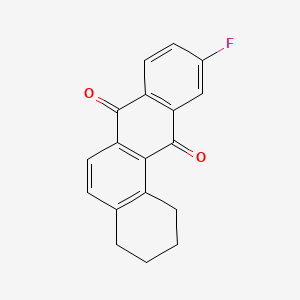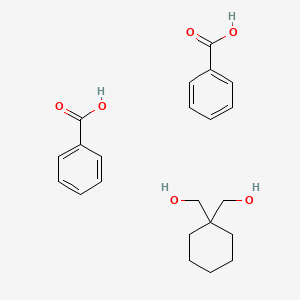
Benzoic acid--(cyclohexane-1,1-diyl)dimethanol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol is an organic compound that combines the structural features of benzoic acid and cyclohexylmethanol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexylmethanol is a cyclohexane ring functionalized with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with cyclohexylmethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the oxidation of cyclohexylmethanol to cyclohexanecarboxaldehyde, followed by further oxidation to the corresponding carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sulfuric acid and nitric acid for nitration; halogens and Lewis acids for halogenation.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethanol.
Substitution: Nitrobenzoic acid, halobenzoic acids.
Applications De Recherche Scientifique
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. In biological systems, it may be metabolized to hippuric acid, which is excreted in the urine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanol: A simpler alcohol with similar structural features but lacking the aromatic carboxylic acid group.
Benzoic acid: An aromatic carboxylic acid without the cyclohexylmethanol moiety.
Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring but no hydroxymethyl group.
Uniqueness
Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
102506-68-3 |
|---|---|
Formule moléculaire |
C22H28O6 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.2C7H6O2/c9-6-8(7-10)4-2-1-3-5-8;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-7H2;2*1-5H,(H,8,9) |
Clé InChI |
GNCHHDWGFHSOJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
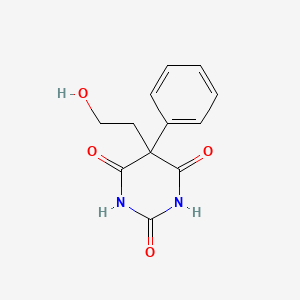
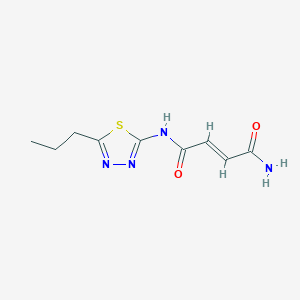
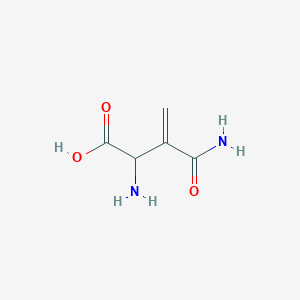
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)


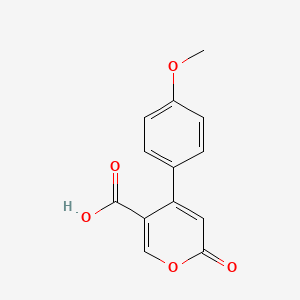

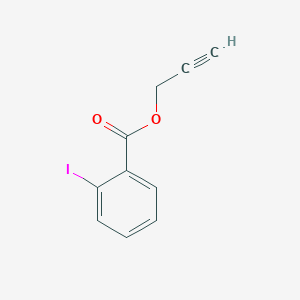
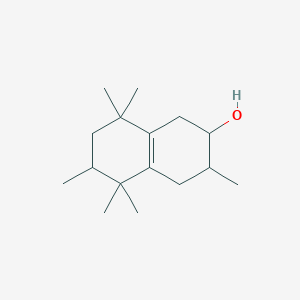
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
